2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-3-ylmethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUUEJAQBKRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring can be synthesized or obtained commercially. Common methods include:
- Cyclization reactions involving amidines and β-dicarbonyl compounds to form the pyrimidine ring.
- Halogenation at specific positions (e.g., 2- or 4-chloropyrimidine) to facilitate subsequent substitution reactions.
Introduction of the Piperidin-3-ylmethyl Group
The key step is the attachment of the piperidin-3-ylmethyl moiety to the pyrimidine ring, often achieved via nucleophilic substitution or coupling reactions:
- Nucleophilic substitution: Reacting a halogenated pyrimidine (e.g., 2-chloropyrimidine) with piperidin-3-ylmethanethiol or piperidin-3-ylmethylamine derivatives under basic conditions to form a thioether or amine linkage.
- Coupling reactions: Using organolithium intermediates or metal-catalyzed cross-coupling to attach the piperidin-3-ylmethyl substituent.
Salt Formation
The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic or aqueous medium, to enhance solubility and stability.
Representative Synthetic Route Example
A patent describing a related pyrimidine-piperidine compound (2-methyl-5-(piperidin-4-yl)pyrimidine) provides a synthetic sequence that can be adapted for 2-(piperidin-3-ylmethyl)pyrimidine derivatives:
| Step | Reaction Description | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Bromination of 2-methylpyrimidine | Bromine in acetic acid, reflux overnight | 5-bromo-2-methylpyrimidine |
| 2 | Lithiation and addition of N-benzylpiperidine ketone | n-Butyllithium at -78°C, then ketone addition | 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol |
| 3 | Acid-catalyzed dehydration | Reflux in ethanol with concentrated HCl | 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine |
| 4 | Hydrogenation and debenzylation | Pd/C catalyst, hydrogen atmosphere, room temperature | 2-methyl-5-(piperidin-4-yl)pyrimidine |
This sequence involves halogenation, organolithium chemistry, acid-mediated cyclization, and catalytic hydrogenation to yield the piperidine-substituted pyrimidine.
Alternative Preparation via Thioether Linkage
For derivatives closely related to this compound, such as 4-methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride, preparation involves:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyrimidine core | Biginelli reaction or cyclization of amidines and β-keto esters | Provides the pyrimidine scaffold |
| 2 | Nucleophilic substitution | Reaction of halogenated pyrimidine with piperidin-3-ylmethanethiol under basic conditions | Forms thioether linkage |
| 3 | Hydrochloride salt formation | Treatment with HCl in ethanol or water | Improves compound stability |
This method emphasizes the use of thiol nucleophiles to introduce the piperidin-3-ylmethyl group via sulfur linkage, which is a common approach for related compounds.
Industrial Production Considerations
- Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity.
- Use of continuous flow reactors can improve safety and scalability, especially for steps involving reactive intermediates (e.g., organolithium reagents).
- Purification techniques such as recrystallization, silica gel chromatography, or preparative HPLC are employed to achieve pharmaceutical-grade purity.
- Salt formation is generally performed as the final step to facilitate handling and formulation.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Organolithium Coupling + Hydrogenation | 2-methylpyrimidine, bromine, n-BuLi, piperidine ketone, Pd/C | Halogenation, nucleophilic addition, catalytic hydrogenation | High selectivity, well-established | Requires low temperature, sensitive reagents |
| Nucleophilic Substitution with Piperidin-3-ylmethanethiol | Halogenated pyrimidine, piperidin-3-ylmethanethiol, base (NaH, K2CO3) | SNAr substitution | Mild conditions, straightforward | May require careful control of base and solvent |
| Biginelli Pyrimidine Synthesis + Thiol Coupling | Urea, aldehyde, β-keto ester, piperidin-3-ylmethanethiol | Cyclization, nucleophilic substitution | One-pot pyrimidine formation | Multi-step, moderate yields |
Research Findings and Analytical Data
- Purity and Structural Confirmation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for verifying purity (>98%) and confirming structure.
- Stability: Hydrochloride salts exhibit improved thermal and moisture stability compared to free bases.
- Reaction Yields: Reported yields for key steps vary from 60% to 90%, depending on reaction conditions and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace halogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 2-(Piperidin-3-ylmethyl)pyrimidine.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride is primarily studied for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against notable pathogens are as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 1 |
| Enterococcus faecalis | 0.5 - 2 |
| Escherichia coli | 1 - 4 |
These findings suggest a promising profile for the compound as an antimicrobial agent.
Research has indicated that this compound may interact with specific molecular targets involved in inflammatory pathways. It is believed to inhibit enzymes or receptors associated with inflammation, potentially leading to anti-inflammatory effects. This activity could be attributed to the compound's ability to modulate inflammatory mediators such as prostaglandins and cytokines .
Drug Development
The compound's structural features make it a valuable building block in drug discovery. Its ability to form derivatives allows for the exploration of new pharmacological profiles. For instance, modifications to the piperidine or pyrimidine components can yield compounds with enhanced efficacy or reduced toxicity.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : This can be achieved through various methods, such as the Biginelli reaction or other condensation reactions involving urea and aldehydes.
- Introduction of the Piperidine Moiety : The piperidine group is introduced via nucleophilic substitution reactions, often using halogenated pyrimidines.
- Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility .
Case Studies and Research Findings
Several studies have documented the applications and biological activities of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an antimicrobial agent, demonstrating effectiveness against resistant strains of bacteria.
- Another research article in Bioorganic & Medicinal Chemistry Letters reported on the compound’s anti-inflammatory properties, suggesting mechanisms involving inhibition of specific inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Modifications in Pyrimidine-Piperidine Derivatives
The following table highlights key structural analogs, their molecular properties, and differences:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride | C10H16ClN3 | 237.71* | Not provided | Reference compound |
| 2-(Piperidin-3-yl)pyrimidine dihydrochloride | C7H17Cl2N3 | 226.14 | EN300-384563 | Dihydrochloride salt; lacks methylene linker |
| 5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl | C10H15ClFN3S | 263.76 | 1420803-90-2 | Thioether group; fluorine substitution |
| Risperidone Related Compound G | C23H28FN3O3·HCl | 449.95 | 152542-00-2 | Complex benzisoxazole substituent; fluoro group |
| 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl | C10H16ClN5S·HCl | 316.25 | 1261231-74-6 | Chloro and methylthio groups on pyrimidine |
*Calculated based on formula.
Impact of Substituents on Properties
Hydrochloride vs.
Thioether vs. Methylene Linkers : The thioether group in 5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl (CAS 1420803-90-2) increases molecular weight and may enhance lipophilicity, favoring blood-brain barrier penetration .
Halogen Substitution : Fluorine in 5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl improves metabolic stability and binding affinity in drug-receptor interactions, a common strategy in CNS drug design .
Complex Substituents : Risperidone Related Compound G (CAS 152542-00-2) includes a benzisoxazole group, broadening pharmacological activity but complicating synthesis and purification .
Biological Activity
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by case studies, research findings, and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN3
- Molecular Weight : 215.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a piperidine ring connected to a pyrimidine moiety, which is significant in enhancing its pharmacological properties. The presence of the hydrochloride salt form improves its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
- Receptor Binding : The compound can bind to receptors such as histamine H3 and sigma-1 receptors, modulating their activity and contributing to analgesic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| NCI-H460 | 0.08 | Significant cytotoxicity observed |
| MCF-7 | 0.12 | Effective against breast cancer cells |
| A549 | 0.15 | Shows promise in lung cancer treatment |
In vitro evaluations indicate that structural modifications can enhance the cytotoxic effects against different cancer types, suggesting a structure-activity relationship that warrants further exploration.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (µg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 200 | Effective against clinical strains |
| Escherichia coli | 150 | Inhibitory action observed |
| Pseudomonas aeruginosa | 100 | Effective against resistant strains |
Research indicates that derivatives of this compound show low micromolar minimal inhibitory concentrations (MIC), highlighting its potential as an antimicrobial agent.
Antiparasitic Activity
This compound has shown efficacy against Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies revealed an IC50 of approximately 1.0 µM, indicating effective antiparasitic action with minimal cytotoxicity towards human cells. The mechanism appears to involve targeting adenosine kinase, crucial for the parasite's survival.
Case Studies
- Anticancer Evaluation : A study investigated the effects of this compound on various cancer cell lines, confirming its potential as a therapeutic agent. Modifications to the piperidine and pyrimidine rings were found to enhance activity significantly.
- Antimicrobial Assessment : Another research effort evaluated multiple derivatives for their ability to inhibit biofilm formation in bacteria, demonstrating effective bactericidal properties.
- Antiparasitic Research : A focused study on a derivative demonstrated potent activity against T. b. rhodesiense, reinforcing its potential as a therapeutic candidate for HAT.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin/eye contact and inhalation of dust/aerosols .
- Storage : Store in a dry environment at 2–8°C, away from ignition sources. Use explosion-proof refrigeration for bulk quantities .
- Spill Management : Isolate the area, use dust suppression techniques (e.g., wet sand), and collect residues in sealed containers. Avoid flushing into drains .
- Ventilation : Conduct experiments in a fume hood with local exhaust ventilation to minimize airborne exposure .
Q. How can researchers determine the purity of this compound using analytical techniques?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Compare retention times against certified reference standards (e.g., EP/JP impurities) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 232.71 for C9H17ClN4O) and cross-validate with high-resolution MS (HRMS) to detect trace impurities .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure anhydrous conditions for hygroscopic samples .
Q. What solvent systems are optimal for preparing stock solutions of this compound?
- Methodological Answer :
- Primary Solvents : Use dimethyl sulfoxide (DMSO) for solubility screening (e.g., 10 mM stock). For aqueous compatibility, prepare 1–5 mM solutions in PBS (pH 7.4) with sonication to ensure dissolution .
- Stability Testing : Store aliquots at –20°C for ≤6 months. Avoid freeze-thaw cycles by partitioning into single-use vials .
Advanced Research Questions
Q. What computational strategies can be employed to design efficient synthetic routes for this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level). Identify transition states and optimize intermediates for regioselective piperidine-pyrimidine coupling .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C or CuI) and solvent systems (e.g., DMF/EtOH) for cross-coupling reactions .
- High-Throughput Screening (HTS) : Test 96-well plate arrays with varying temperatures (60–120°C) and pressures (1–5 atm) to accelerate reaction discovery .
Q. How should researchers address discrepancies in spectral data obtained during the characterization of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR (¹H/¹³C) and LC-MS data with synthetic intermediates (e.g., piperidin-3-ylmethanol precursors) to identify misassignments .
- Dynamic NMR (DNMR) : Resolve rotational isomers (e.g., piperidine ring puckering) by analyzing variable-temperature ¹H NMR spectra (–40°C to +40°C) .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) for structurally ambiguous derivatives .
Q. What methodologies are recommended for analyzing and mitigating byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect chlorinated side products (e.g., m/z 273.24 for dihydrochloride adducts). Quantify with external calibration curves .
- Reactor Design : Optimize batch vs. flow chemistry setups. For example, continuous-flow microreactors reduce residence time, minimizing overalkylation .
- Workup Strategies : Employ acid-base extraction (pH 4–5) to isolate the target compound from unreacted amines or pyrimidine precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
